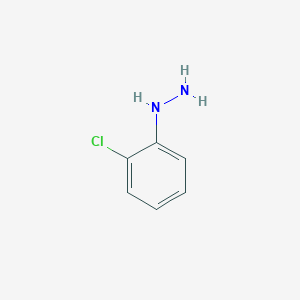
(2-Chlorophenyl)hydrazine
Overview
Description
(2-Chlorophenyl)hydrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-chlorophenyl) group. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It has been used to study the intrinsic resistance ofMycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
Mode of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Biochemical Pathways
It is known that hydrazines can participate in the formation of oximes and hydrazones , which can have various biological effects.
Result of Action
It has been used in the synthesis of pyrazoline , a compound with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)hydrazine can be synthesized starting from 2-chloroaniline. The process involves three main steps: diazotization, reduction, and hydrolysis. The diazotization reaction is carried out by treating 2-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced using sodium pyrosulfite under controlled conditions (temperature between 10°C and 35°C, pH between 7 and 9) to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The use of sodium pyrosulfite as a reducing agent shortens the reaction time and increases the product’s purity to greater than 98% .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Substituted hydrazines.
Scientific Research Applications
(2-Chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but lacks the chlorine substituent.
(4-Chlorophenyl)hydrazine: Chlorine substituent is at the para position instead of the ortho position.
(2-Bromophenyl)hydrazine: Bromine substituent instead of chlorine.
Uniqueness: (2-Chlorophenyl)hydrazine is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPIPTUDQZJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866030 | |
| Record name | (2-Chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-75-9, 10449-07-7 | |
| Record name | o-Chlorophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (2-Chlorophenyl)hydrazine in chemical synthesis?
A1: this compound acts as a versatile building block in organic synthesis. It is frequently employed in condensation reactions with aldehydes or ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds. [, , , ] For instance, it can react with thiophene-2-carbaldehyde to create Schiff base ligands. [] These ligands, upon complexation with metal ions like Mg(II), Ca(II), Ba(II), Mn(II), Co(II), Cu(II), Ni(II), and Zn(II), form metal chelates with potential biological activities. [, ]
Q2: How does this compound contribute to the development of potential antifungal agents?
A2: Research indicates that incorporating this compound into more complex molecules like hydrazinecarboxamide derivatives can lead to compounds with antifungal properties. [] Specifically, the compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide has shown promising antifungal activity against different fungal strains. []
Q3: What spectroscopic techniques are commonly employed to characterize compounds containing this compound?
A3: Various spectroscopic methods are used to characterize compounds containing this compound, including:
- Infrared (IR) spectroscopy: This technique helps identify functional groups and their coordination modes in metal complexes. For example, IR spectra can confirm the coordination of the nitrogen atom of the this compound moiety and the sulfur atom of a thiophene ring to a central metal atom in a complex. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR, in particular, provides information about the hydrogen atoms' environment within a molecule and can be used to confirm the structure of synthesized compounds. []
- UV-Visible spectrophotometry: This technique is useful for quantitative analysis and studying the electronic properties of compounds containing this compound. It is also applied in developing analytical methods for quantifying these compounds. []
Q4: Are there any studies investigating the structure-activity relationships of compounds derived from this compound?
A4: Yes, research has explored how structural modifications of compounds containing this compound affect their biological activity. [, , ] For example, modifications to the substituents on the benzene ring or the imidazolylpropylidene moiety in hydrazinecarboxamide derivatives can influence their antifungal activity. [, ] These studies aim to identify structural features critical for enhancing the desired biological effects.
Q5: What are the limitations of using this compound in drug development?
A5: While this compound offers valuable synthetic utility, potential limitations regarding its use in drug development include:
Q6: How is computational chemistry employed in research involving this compound?
A6: Computational chemistry tools like Density Functional Theory (DFT) are employed to explore the electronic characteristics of molecules containing this compound. [] This information aids in understanding the compound's reactivity, stability, and interactions with other molecules. Additionally, molecular docking studies can be performed to predict the binding affinity and interactions of these compounds with specific biological targets, aiding in the rational design of novel drugs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


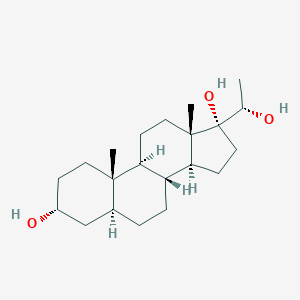


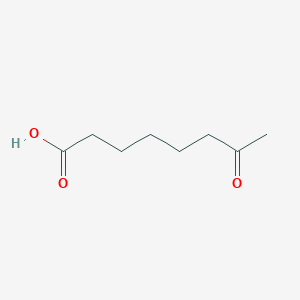

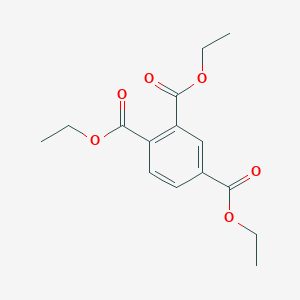
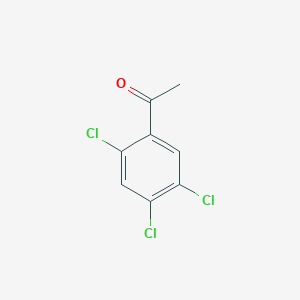
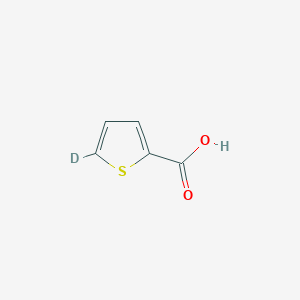
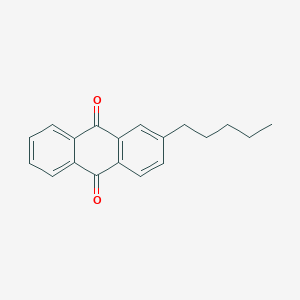
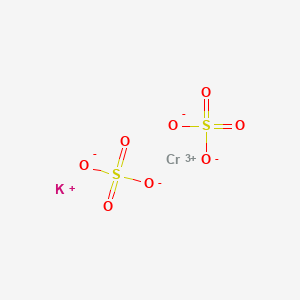
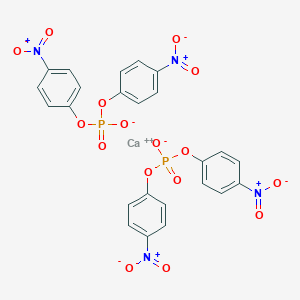


![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
